Cas no 70954-04-0 (N-(1-deoxy-D-fructos-1-yl)-L-threonine)

N-(1-deoxy-D-fructos-1-yl)-L-threonine is a fructosamine derivative formed via the Maillard reaction between fructose and L-threonine. This compound is of interest in glycation research, particularly in studying advanced glycation end-products (AGEs) and their biochemical implications. Its structure allows for investigations into non-enzymatic protein modifications and their role in metabolic pathways. The product is utilized in analytical and preparative applications, serving as a reference standard in studies related to diabetes, aging, and food chemistry. Its well-defined chemical properties facilitate reproducible experimental conditions, making it a valuable tool for mechanistic and kinetic studies of glycation processes.
N-(1-deoxy-D-fructos-1-yl)-L-threonine structure
70954-04-0 structure
Product name:N-(1-deoxy-D-fructos-1-yl)-L-threonine
CAS No:70954-04-0
MF:C30H57N3O24
MW:843.77929186821
CID:1997033
PubChem ID:102305017

N-(1-deoxy-D-fructos-1-yl)-L-threonine Chemical and Physical Properties

Names and Identifiers

    • N-(1-deoxy-D-fructos-1-yl)-L-threonine
    • N-(1-Desoxy-D-fructos-1-yl)-L-threonin
    • N-D-Fructose-1-yl-LS-threonin
    • N-D-fructose-1-yl-LS-threonine
    • N-(1-Deoxy-D-fructos-1-yl)​-L-threonine
    • 70954-04-0
    • (2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid
    • DTXSID601282857
    • Inchi: InChI=1S/3C10H19NO8/c1-4(12)6(9(16)17)11-3-10(18)8(15)7(14)5(13)2-19-10;1-4(13)6(9(16)17)11-3-10(18)8(15)7(14)5(2-12)19-10;1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h2*4-8,11-15,18H,2-3H2,1H3,(H,16,17);4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)
    • InChI Key: VKSIBKUDPNSDNF-UHFFFAOYSA-N
    • SMILES: CC(O)C(NCC(=O)C(O)C(O)C(O)CO)C(O)=O.CC(O)C(NCC1(O)OC(CO)C(O)C1O)C(O)=O.CC(O)C(NCC1(O)OCC(O)C(O)C1O)C(O)=O

Computed Properties

  • Exact Mass: 281.11106656Da
  • Monoisotopic Mass: 281.11106656Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 168Ų
  • XLogP3: -5.9

N-(1-deoxy-D-fructos-1-yl)-L-threonine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D235910-50mg
N-(1-Deoxy-D-fructos-1-yl)​-L-threonine
70954-04-0
50mg
$ 1774.00 2023-09-08
TRC
D235910-5mg
N-(1-Deoxy-D-fructos-1-yl)​-L-threonine
70954-04-0
5mg
$ 230.00 2023-09-08
A2B Chem LLC
AW54071-5mg
L-Threonine, N-(1-deoxy-D-fructos-1-yl)-
70954-04-0
5mg
$345.00 2024-04-19
A2B Chem LLC
AW54071-50mg
L-Threonine, N-(1-deoxy-D-fructos-1-yl)-
70954-04-0
50mg
$1844.00 2024-04-19

Additional information on N-(1-deoxy-D-fructos-1-yl)-L-threonine

N-(1-deoxy-D-fructos-1-yl)-L-threonine: A Comprehensive Overview

N-(1-deoxy-D-fructos-1-yl)-L-threonine, also known by its CAS number 70954-04-0, is a unique compound that has garnered significant attention in the fields of biochemistry and food science. This compound is a derivative of L-threonine, a naturally occurring amino acid, and D-fructose, a common sugar. The combination of these two molecules results in a compound with distinctive properties and potential applications.

The structure of N-(1-deoxy-D-fructos-1-yl)-L-threonine is characterized by a glycosidic bond between the hydroxyl group of the threonine side chain and the anomeric carbon of D-fructose. This bond formation leads to the deoxygenation of the fructose moiety, giving rise to the "1-deoxy" designation in its name. The stereochemistry of this compound is crucial, as it determines its biological activity and functionality.

Recent studies have highlighted the potential of N-(1-deoxy-D-fructos-1-yl)-L-threonine in various applications. For instance, researchers have explored its role in improving the stability and bioavailability of amino acids in food products. By incorporating this compound into food formulations, manufacturers can enhance the nutritional value while maintaining sensory qualities such as taste and texture.

In addition to its role in food science, N-(1-deoxy-D-fructos-1-yl)-L-threonine has shown promise in pharmaceutical applications. Its unique structure allows for targeted delivery of amino acids to specific tissues, potentially improving therapeutic outcomes. Moreover, ongoing research is investigating its potential as a precursor for the synthesis of more complex bioactive molecules.

The synthesis of N-(1-deoxy-D-fructos-1-yl)-L-threonine involves a multi-step process that combines enzymatic catalysis with chemical modifications. This approach ensures high yields and maintains the stereochemical integrity of the molecule. Advances in biotechnology have further optimized these processes, making large-scale production more feasible and cost-effective.

From an environmental perspective, N-(1-deoxy-D-fructos-1-yl)-L-threonine represents a sustainable alternative to traditional amino acid derivatives. Its natural origins and biodegradable properties align with current trends toward eco-friendly chemical solutions. Furthermore, its compatibility with organic synthesis methods makes it a valuable tool for green chemistry initiatives.

In conclusion, N-(1-deoxy-D-fructos-1-yl)-L-threonine (CAS No. 70954-04-0) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within biochemistry and related fields.

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